Demethoxydeacetoxypseudolaric acid B

描述

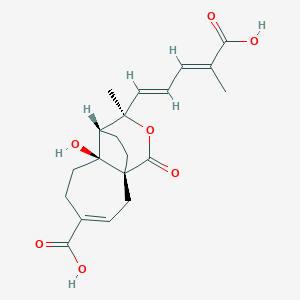

Structure

3D Structure

属性

IUPAC Name |

(1R,7S,8R,9R)-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/b8-3+,12-4+/t14-,18+,19+,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFFEVMIQIJTGZ-XYWPTNBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Demethoxydeacetoxypseudolaric Acid B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxydeacetoxypseudolaric acid B is a naturally occurring diterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of its origin, synthetic approaches, and biological activities. While specific data for this compound is emerging, this document leverages information on the closely related and well-studied Pseudolaric acid B to provide a comprehensive understanding of this class of compounds. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Origin and Isolation

This compound is a natural product isolated from the golden larch tree, Pseudolarix amabilis (also known as Pseudolarix kaempferi). This tree has a history of use in traditional Chinese medicine for treating various ailments. The root and trunk bark of P. amabilis are the primary sources of a variety of bioactive diterpenoids, including the pseudolaric acids.

General Isolation Protocol

Experimental Protocol: General Isolation of Diterpenoids from Pseudolarix amabilis

-

Plant Material Collection and Preparation: The root or trunk bark of Pseudolarix amabilis is collected, washed, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, typically ethanol (B145695) or methanol (B129727), at room temperature or under reflux for several hours. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity. Diterpenoids like the pseudolaric acids are typically found in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to various chromatographic techniques for the isolation of individual compounds.

-

Column Chromatography: The fraction is first separated on a silica (B1680970) gel column using a gradient elution system of n-hexane and ethyl acetate.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by preparative HPLC on a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

-

-

Structure Elucidation: The purity and structure of the isolated compounds, including this compound, are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Chemical Synthesis

A total synthesis of this compound has not been explicitly reported in the literature. However, the successful total synthesis of the more complex analogue, Pseudolaric acid B, by Trost and colleagues provides a viable strategic blueprint. The synthesis of these molecules is challenging due to the presence of a strained bicyclo[5.3.0]decane core and multiple stereocenters.

Retrosynthetic Analysis and Key Strategies

The synthesis of pseudolaric acid analogues generally involves the construction of the seven-membered ring fused to a five-membered ring. Key synthetic strategies that could be adapted for the synthesis of this compound include:

-

[4+3] Cycloaddition Reactions: To construct the seven-membered ring.

-

Ring-Closing Metathesis (RCM): To form the macrocyclic precursor to the bicyclic system.

-

Radical Cyclizations: To forge key carbon-carbon bonds.

The synthesis would likely start from readily available chiral building blocks to control the stereochemistry of the final product.

Biological Activity

While extensive biological data for this compound is not yet available, studies on its analogues, particularly Pseudolaric acid B, suggest a range of promising activities.

Cytotoxic Activity

An analog of this compound has demonstrated potent cytotoxic activities against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HMEC-1 | Microvascular Endothelial | 0.136 |

| HL-60 | Promyelocytic Leukemia | 0.245 |

| A-549 | Lung Carcinoma | 0.387 |

| MB-MDA-468 | Breast Cancer | 0.452 |

| BEL-7402 | Hepatocellular Carcinoma | 0.891 |

| HCT116 | Colon Cancer | 1.162 |

| HeLa | Cervical Cancer | 0.753 |

| Data for a semi-synthesized analog of this compound. |

Antifungal Activity

The pseudolaric acids are known for their antifungal properties. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not reported, Pseudolaric acid B has shown significant activity against various fungal strains. It is plausible that this compound shares a similar antifungal profile.

Mechanism of Action and Signaling Pathways

Studies on Pseudolaric acid B indicate that its cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest. A key signaling pathway implicated in the action of Pseudolaric acid B is the PI3K/AKT/mTOR pathway. Inhibition of this pathway is a critical mechanism for its anti-cancer effects. It is highly probable that this compound exerts its biological effects through similar mechanisms.

Conclusion and Future Directions

This compound is a promising natural product with potential for development as a therapeutic agent, particularly in the areas of oncology and infectious diseases. While current knowledge is partly inferred from its structural analogues, the available data warrants further investigation into this specific molecule. Future research should focus on:

-

Developing a scalable and efficient total synthesis.

-

Conducting comprehensive biological evaluations to determine its full therapeutic potential and mechanism of action.

-

Optimizing the isolation protocol from its natural source for large-scale production.

This technical guide provides a foundational understanding of this compound and aims to stimulate further research and development in this area.

Demethoxydeacetoxypseudolaric Acid B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Demethoxydeacetoxypseudolaric acid B, a diterpenoid natural product. The information is curated for professionals in research, science, and drug development, with a focus on its origin, isolation, and potential biological activities.

Source and Biological Context

This compound is a natural compound isolated from the golden larch tree, Pseudolarix amabilis. This tree, also known by synonyms such as Pseudolarix kaempferi, is native to China. The primary source of this compound is the root bark, referred to in traditional Chinese medicine as Cortex Pseudolaricis. Pseudolarix amabilis is a rich source of various bioactive diterpenoids and triterpenoids, many of which, including the closely related pseudolaric acids A and B, have demonstrated significant biological activities such as antifungal and cytotoxic effects.

Physicochemical and Spectroscopic Data

| Parameter | Data |

| Molecular Formula | C₂₁H₂₆O₅ |

| Molecular Weight | 358.43 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol (B145695), DMSO; Insoluble in water |

| ¹H NMR (CDCl₃) | Data not available in searched literature. |

| ¹³C NMR (CDCl₃) | Data not available in searched literature. |

| Mass Spectrometry | Data not available in searched literature. |

| Purity | >98% (typical for isolated natural products) |

| Typical Yield | Data not available in searched literature. |

Experimental Protocols

The following is a representative experimental protocol for the isolation of diterpenoid acids from Pseudolarix amabilis, based on common laboratory practices for natural product isolation from this species. This protocol should be considered a general guideline and may require optimization for the specific isolation of this compound.

Objective: To extract and isolate this compound from the root bark of Pseudolarix amabilis.

Materials:

-

Dried root bark of Pseudolarix amabilis

-

95% Ethanol (EtOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol, acetonitrile (B52724), water)

-

Rotary evaporator

-

Standard laboratory glassware and equipment

Methodology:

-

Extraction: a. The dried and powdered root bark of Pseudolarix amabilis is macerated with 95% ethanol at room temperature for an extended period (e.g., 7 days), with the solvent being replaced periodically. b. The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: a. The crude ethanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as dichloromethane. b. The dichloromethane fraction, which is expected to contain the diterpenoids, is collected and concentrated.

-

Chromatographic Purification: a. Silica Gel Column Chromatography: The concentrated dichloromethane fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). b. Sephadex LH-20 Column Chromatography: Fractions containing compounds with similar TLC profiles to known pseudolaric acids are pooled, concentrated, and further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol) to separate compounds based on size. c. Preparative HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a mobile phase gradient of acetonitrile and water. This step allows for the isolation of pure this compound.

-

Structure Elucidation and Characterization: a. The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. b. The purity of the final compound is assessed by analytical HPLC.

Biological Activity and Signaling Pathways

Direct studies on the signaling pathways affected by this compound are limited in the available literature. However, extensive research has been conducted on the closely related compound, Pseudolaric acid B (PAB) , also isolated from Pseudolarix amabilis. PAB has been shown to exhibit potent anticancer activity, and its mechanisms of action provide a strong indication of the potential biological activities of this compound.

PAB has been demonstrated to induce apoptosis in cancer cells through the modulation of key signaling pathways:

-

PI3K/AKT/mTOR Pathway: PAB has been shown to inhibit the phosphorylation of key proteins in the PI3K/AKT/mTOR signaling cascade. This pathway is crucial for cell survival, proliferation, and growth, and its inhibition can lead to apoptosis.

-

Mitochondrial Apoptosis Pathway: PAB can induce apoptosis by affecting the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which are key executioners of apoptosis.

The following diagram illustrates the known signaling pathway of the related compound, Pseudolaric acid B.

Caption: Signaling pathway of the related compound, Pseudolaric acid B.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the isolation of this compound from its natural source.

Caption: Generalized workflow for the isolation of this compound.

Preliminary Investigation of Demethoxydeacetoxypseudolaric acid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxydeacetoxypseudolaric acid B (DMDA-PLB) is a semi-synthetic derivative of Pseudolaric acid B (PAB), a natural diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. PAB has a long history of use in traditional Chinese medicine for its antifungal properties. Modern research has unveiled its potent anticancer, anti-angiogenic, and immunosuppressive activities. DMDA-PLB, as a structurally related analog, has demonstrated significant anti-proliferative effects against a range of human cancer cell lines, suggesting its potential as a promising candidate for further preclinical and clinical investigation. This document provides a preliminary technical overview of DMDA-PLB, summarizing its known biological activities, proposing its likely mechanisms of action based on the extensive research of its parent compound, and detailing relevant experimental methodologies.

Introduction

Pseudolaric acid B (PAB), the parent compound of this compound, is the most abundant and biologically active diterpenoid isolated from Cortex pseudolaricis[1][2]. It has been the subject of numerous studies investigating its therapeutic potential, particularly in oncology. PAB is known to exert its cytotoxic effects through the disruption of microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis[3][4]. Its efficacy, however, can be limited by factors such as poor water solubility and the potential for drug resistance.

To address these limitations and explore the structure-activity relationship of this class of compounds, various derivatives of PAB have been synthesized. This compound (CAS No. 82508-36-9; Molecular Formula: C20H24O7) is one such analog, created through the semi-synthesis from PAB[5][6]. This guide focuses on the preliminary investigation of DMDA-PLB, presenting its known anti-proliferative data and postulating its mechanism of action.

Biological Activity: Anti-proliferative Effects

DMDA-PLB has demonstrated potent cytotoxic activity against a panel of human cancer cell lines, as well as an endothelial cell line, indicating its potential as both an anticancer and anti-angiogenic agent. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cell Type | IC50 (µM)[5] |

| HMEC-1 | Human Microvascular Endothelial Cells | 0.136 - 1.162 |

| HL-60 | Human Promyelocytic Leukemia | 0.136 - 1.162 |

| A-549 | Human Lung Carcinoma | 0.136 - 1.162 |

| MB-MDA-468 | Human Breast Adenocarcinoma | 0.136 - 1.162 |

| BEL-7402 | Human Hepatocellular Carcinoma | 0.136 - 1.162 |

| HCT116 | Human Colorectal Carcinoma | 0.136 - 1.162 |

| HeLa | Human Cervical Adenocarcinoma | 0.136 - 1.162 |

Proposed Mechanism of Action

While the specific signaling pathways modulated by DMDA-PLB have not been explicitly elucidated in published literature, it is highly probable that its mechanism of action mirrors that of its well-studied parent compound, Pseudolaric acid B. The primary molecular target of PAB is tubulin, leading to microtubule network disruption. This initial event triggers a cascade of downstream signaling events culminating in apoptosis. The following signaling pathways are likely perturbed by DMDA-PLB.

Microtubule Destabilization and Cell Cycle Arrest

Similar to PAB, DMDA-PLB is anticipated to bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the cellular microtubule network would interfere with the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. The consequence of this is an arrest of the cell cycle at the G2/M phase, preventing cellular proliferation.

Figure 1: Experimental workflow for cell cycle analysis.

Induction of Apoptosis via PI3K/AKT/mTOR Pathway

PAB has been shown to induce apoptosis in triple-negative breast cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism. Inhibition of this pathway by DMDA-PLB would likely lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately triggering the mitochondrial pathway of apoptosis.

Figure 2: Proposed inhibition of the PI3K/AKT/mTOR pathway.

Modulation of Inflammatory and Immune Signaling

PAB has also been reported to suppress T-lymphocyte activation and inhibit inflammatory responses through the downregulation of the NF-κB and p38 MAPK signaling pathways. Given that chronic inflammation is a hallmark of cancer, the potential immunomodulatory and anti-inflammatory effects of DMDA-PLB could contribute to its overall anticancer activity.

Figure 3: Proposed anti-inflammatory signaling modulation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preliminary investigation of DMDA-PLB.

Synthesis of this compound

The synthesis of DMDA-PLB is achieved through a semi-synthetic approach starting from its natural precursor, Pseudolaric acid B. The process involves chemical modifications to remove the methoxy (B1213986) and acetoxy groups. A general outline of the synthesis, based on the structural differences, would involve:

-

Isolation of Pseudolaric acid B: PAB is first extracted and purified from the root bark of Pseudolarix kaempferi.

-

Demethoxylation: A chemical reaction to cleave the methoxy group. This could potentially be achieved using strong acids or other demethylating agents.

-

Deacetylation: A hydrolysis reaction, typically under basic or acidic conditions, to remove the acetyl group from the ester.

-

Purification: The final product, DMDA-PLB, is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Note: For the specific reaction conditions, catalysts, and yields, it is essential to refer to the detailed synthetic procedures outlined in the primary literature, such as Yang et al., J Med Chem. 2008 Jan 10;51(1):77-85.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of DMDA-PLB is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, treat the cells with various concentrations of DMDA-PLB (typically in a serial dilution) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Future Directions

The potent in vitro anti-proliferative activity of DMDA-PLB warrants further investigation. Future studies should focus on:

-

Elucidation of Specific Molecular Targets: While microtubule disruption is a likely mechanism, binding studies with purified tubulin are needed for confirmation.

-

Detailed Mechanistic Studies: Comprehensive analysis of the effects of DMDA-PLB on the signaling pathways outlined in this guide, using techniques such as Western blotting, qPCR, and reporter assays.

-

In Vivo Efficacy Studies: Evaluation of the antitumor activity of DMDA-PLB in animal models, such as xenograft models using the cell lines against which it has shown high potency.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity of DMDA-PLB to determine its drug-like properties and therapeutic window.

Conclusion

This compound is a promising semi-synthetic analog of Pseudolaric acid B with significant anti-proliferative activity against a range of cancer cell lines. Its mechanism of action is likely multifaceted, involving the disruption of microtubule dynamics and the modulation of key signaling pathways that regulate cell survival, proliferation, and inflammation. The data and proposed mechanisms presented in this technical guide provide a strong rationale for the continued investigation of DMDA-PLB as a potential novel anticancer therapeutic.

References

- 1. Pseudolaric acid B suppresses T lymphocyte activation through inhibition of NF-kappaB signaling pathway and p38 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound analog - Immunomart [immunomart.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pseudolaric acid B inhibits inducible cyclooxygenase-2 expression via downregulation of the NF-κB pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mybiosource.com [mybiosource.com]

An In-depth Technical Guide to the Discovery and History of Pseudolaric Acid B Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid B (PAB) is a structurally complex diterpenoid that has garnered significant attention in the scientific community for its wide range of biological activities.[1][2] Isolated from the root bark of the golden larch tree, Pseudolarix kaempferi, this natural product has a rich history in traditional Chinese medicine for treating various ailments.[1] Modern research has unveiled its potential as a lead compound in the development of novel therapeutics, particularly in the fields of oncology and immunology. This technical guide provides a comprehensive overview of the discovery, history, and the subsequent development of Pseudolaric acid B analogs, with a focus on quantitative biological data, experimental methodologies, and the underlying molecular mechanisms of action.

Discovery and History

The use of the root bark of Pseudolarix kaempferi, known as "Tu-Jin-Pi" in traditional Chinese medicine, dates back centuries for the treatment of fungal skin infections and eczema.[1] The primary bioactive constituent responsible for these therapeutic effects was later identified as Pseudolaric acid B.[2] Initial scientific investigations in the latter half of the 20th century focused on isolating and characterizing the chemical structures of the pseudolaric acids.

Pseudolaric acid B possesses a unique and complex chemical architecture, featuring a tricyclic core with a trans-fused polyhydroazulene skeleton.[3] This intricate structure has presented a significant challenge for total synthesis, a feat that has been accomplished and reported in the scientific literature, paving the way for the synthesis of novel analogs.[3] Early biological screening of PAB revealed its potent antifungal and antifertility properties.[3][4] Subsequent research has expanded the known bioactivities of PAB to include potent anticancer, anti-angiogenic, and immunomodulatory effects, establishing it as a valuable scaffold for drug discovery.[1]

Pseudolaric Acid B Analogs: Synthesis and Development

The promising biological profile of Pseudolaric acid B has spurred considerable interest in the synthesis of its analogs to improve potency, selectivity, and pharmacokinetic properties. The majority of synthetic efforts have focused on modifying the C-5 carboxyl group of the side chain, leading to the generation of a diverse library of ester and amide derivatives.[1]

Ester and Amide Derivatives

The synthesis of ester and amide analogs of Pseudolaric acid B is typically achieved through standard coupling reactions. For amide synthesis, PAB is reacted with a variety of amines in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in an appropriate solvent like DMF (Dimethylformamide).[1] Esterification can be accomplished using corresponding alcohols under suitable conditions. These modifications have led to the discovery of analogs with enhanced biological activities. For instance, certain amide derivatives have demonstrated improved anti-proliferative activity against various cancer cell lines compared to the parent compound.[1]

Quantitative Data on Biological Activity

A critical aspect of drug development is the quantitative assessment of the biological activity of new chemical entities. The following tables summarize the in vitro cytotoxicity of Pseudolaric acid B and a selection of its analogs against various human cancer cell lines, presented as IC50 values (the half-maximal inhibitory concentration).

| Compound | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | Reference |

| Pseudolaric acid B | 0.26 - 0.69 | 1.11 | 0.17 - 5.20 | 0.17 - 5.20 | 10 | [2][4][5] |

| Hydrazineyl amide 12 | - | - | - | - | - | [1] |

| Amide Derivative | 0.21 | - | - | - | - |

Table 1: In Vitro Cytotoxicity (IC50) of Pseudolaric Acid B and Selected Analogs against Human Cancer Cell Lines.

| Cell Line | Pseudolaric Acid B IC50 (nM) | Combretastatin A-4 IC50 (nM) | Reference |

| MCF-7 (Breast Carcinoma) | 260 - 690 | 5 - 20 | [5] |

| MDA-MB-435 (Melanoma) | 260 - 690 | 5 - 20 | [5] |

| CA46 (Burkitt Lymphoma) | 260 - 690 | 5 - 20 | [5] |

| MDA-MB-231 (Breast) | 260 | - | [5] |

| HOP-18 (Lung) | 1200 | - | [5] |

| SK-OV-3 (Ovarian) | 1200 | - | [5] |

Table 2: Comparative in Vitro Cytotoxicity of Pseudolaric Acid B and Combretastatin A-4. [5]

Experimental Protocols

To ensure the reproducibility and validation of the cited biological data, this section provides detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Pseudolaric acid B or its analogs in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Tubulin Polymerization Assay

This assay is used to determine the effect of compounds on the polymerization of tubulin into microtubules.

-

Tubulin Preparation: Reconstitute purified bovine brain tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

-

Compound Incubation: Incubate the tubulin solution with various concentrations of Pseudolaric acid B, its analogs, or a known tubulin inhibitor (e.g., colchicine) at 37°C.

-

Polymerization Monitoring: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Data Analysis: Plot the change in absorbance over time for each compound concentration to determine the inhibitory effect on tubulin polymerization. The IC50 value for inhibition of polymerization can be calculated from the dose-response curve.

Signaling Pathways and Molecular Mechanisms

Pseudolaric acid B and its analogs exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.

Inhibition of Tubulin Polymerization

A primary mechanism of the anticancer activity of Pseudolaric acid B is its ability to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[6][7] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[6][7]

Caption: PAB inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Pseudolaric acid B has been shown to inhibit this pathway, contributing to its anticancer effects.

Caption: PAB inhibits the PI3K/Akt/mTOR signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a key role in inflammation and cancer. Pseudolaric acid B has been demonstrated to suppress the activation of this pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis of (−)-Pseudolaric Acid B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of Pseudolaric Acid B with The Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

Chemical structure and properties of Demethoxydeacetoxypseudolaric acid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxydeacetoxypseudolaric acid B is a diterpenoid natural product isolated from the golden larch tree, Pseudolarix amabilis. As a member of the complex family of pseudolaric acids, this compound is of interest to researchers in natural product chemistry and drug discovery. This technical guide provides a summary of the available information on its chemical structure and properties. It is important to note that while the chemical identity of this compound is established, detailed studies on its biological activities and mechanism of action are limited in publicly available scientific literature. Much of the research on compounds from Pseudolarix amabilis has focused on other derivatives, such as Pseudolaric acid B.

Chemical Structure and Properties

This compound is identified by the CAS Number 82508-36-9 and possesses the molecular formula C20H24O7. It is also known by the synonyms Demethylpseudolaric acid C and Deacetyldemethylpseudolaric acid B.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Source |

| CAS Number | 82508-36-9 | [1] |

| Molecular Formula | C20H24O7 | [2] |

| Molecular Weight | 376.40 g/mol | [2] |

| Compound Type | Diterpenoid | [2] |

| Appearance | Solid, White to off-white | N/A |

| Botanical Source | Pseudolarix amabilis (Golden Larch) | [2] |

Physicochemical Data

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Physical State | Solid | As supplied by vendors. |

| Color | White to off-white | As supplied by vendors. |

| Melting Point | Not available | Data not found in scientific literature. |

| Boiling Point | Not available | Data not found in scientific literature. |

| Solubility | Not available | Data not found in scientific literature. |

Biological Activity and Mechanism of Action

Specific studies detailing the biological activity and mechanism of action for this compound (CAS 82508-36-9) are scarce. While other diterpenoids isolated from Pseudolarix amabilis have demonstrated cytotoxic and antiviral activities, it is not confirmed that this compound shares these properties.

It is important to distinguish this compound from a similarly named "this compound analog" (CAS 500736-17-4), which has a different molecular formula (C24H30O8) and has been reported to be semi-synthesized from Pseudolaric acid B. This analog has shown potent activities against various cancer cell lines. However, this activity cannot be directly attributed to this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not extensively described in the available literature. The general approach for isolating natural products like this compound from its botanical source, Pseudolarix amabilis, would follow a standard phytochemical workflow.

General Workflow for Isolation and Characterization of Natural Products

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound from a plant source.

Caption: General workflow for natural product isolation and characterization.

Conclusion

This compound is a structurally identified diterpenoid from Pseudolarix amabilis. While its chemical formula and CAS number are established, there is a notable lack of comprehensive public data regarding its specific physicochemical properties, biological activities, and mechanisms of action. This presents an opportunity for further research to explore the potential of this natural product. Future studies are required to elucidate its biological profile and potential therapeutic applications. Researchers interested in this compound should focus on its isolation from the natural source and subsequent comprehensive biological screening.

References

Navigating the Bioavailability of Demethoxydeacetoxypseudolaric acid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxydeacetoxypseudolaric acid B (DDPB), a natural diterpenoid compound, has garnered significant interest within the scientific community for its potential therapeutic applications. However, a comprehensive understanding of its bioavailability is paramount for its successful translation into a clinical candidate. This technical guide synthesizes the available, albeit limited, pharmacokinetic data on closely related analogs, outlines relevant experimental methodologies, and visualizes key pathways to provide a foundational resource for researchers. While direct bioavailability data for DDPB is not yet available in published literature, this guide leverages information on its parent compound, Pseudolaric Acid B (PAB), and its derivatives to infer potential pharmacokinetic characteristics and guide future research.

Introduction to this compound

This compound is a derivative of Pseudolaric acid B, a major bioactive component isolated from the root bark of Pseudolarix kaempferi. PAB and its analogs have demonstrated a wide range of biological activities, including potent antifungal, anti-angiogenic, and anticancer properties.[1][2] The structural modifications in DDPB compared to PAB may influence its physicochemical properties and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough investigation into the bioavailability of DDPB is a critical step in its preclinical development.

Pharmacokinetic Profile: Insights from a Pseudolaric Acid B Derivative

Direct pharmacokinetic studies on this compound are not publicly available. However, a study on a hydrazineyl amide derivative of Pseudolaric Acid B (referred to as compound 12) provides valuable preliminary insights into the potential in vivo behavior of this class of compounds.[3] The following table summarizes the pharmacokinetic parameters of this derivative in mice following a single intravenous administration.

Table 1: Pharmacokinetic Parameters of a Pseudolaric Acid B Derivative (Compound 12) in Mice (Intravenous Administration)

| Parameter | Value | Unit |

| Dose | 1 | mg/kg |

| Half-life (T½) | 40.2 | h |

| Peak Plasma Concentration (Cmax) | 32.1 | ng/mL |

| Time to Peak Concentration (Tmax) | 0.083 | h |

Data sourced from a study on a hydrazineyl amide derivative of Pseudolaric Acid B.[3]

Note: This data is for a structurally related compound and administered intravenously. The oral bioavailability of DDPB is expected to be different and requires dedicated studies.

Experimental Protocols for Bioavailability Assessment

To determine the bioavailability of DDPB, a series of in vivo and in vitro experiments are necessary. The following protocols are based on standard methodologies used in pharmacokinetic studies and can be adapted for DDPB.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical approach to assess the oral bioavailability of a test compound in rats.

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in rats.

Materials:

-

This compound (pure compound)

-

Healthy, male Sprague-Dawley rats (8-10 weeks old)

-

Vehicle for oral and intravenous administration (e.g., a mixture of saline, ethanol, and Cremophor EL)

-

Intravenous (IV) and oral gavage needles

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

-

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system[4]

Methodology:

-

Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

-

Dosing:

-

Intravenous Group: Administer DDPB dissolved in the vehicle to one group of rats via the tail vein at a specific dose (e.g., 5 mg/kg).

-

Oral Group: Administer DDPB suspended in the vehicle to a second group of rats via oral gavage at a higher dose (e.g., 50 mg/kg).

-

-

Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Analysis:

-

Develop and validate a sensitive and specific UPLC-MS/MS method for the quantification of DDPB in rat plasma.[4] This involves optimizing chromatographic separation and mass spectrometric detection parameters.

-

Prepare a standard curve of DDPB in blank plasma to quantify the concentrations in the study samples.

-

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, area under the curve (AUC), half-life (T½), and clearance.

-

Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Analytical Method for Quantification in Plasma

A robust analytical method is crucial for accurate pharmacokinetic analysis. An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is the standard for quantifying small molecules in biological matrices.[4]

Workflow for UPLC-MS/MS Method Development:

Potential Metabolic Pathways and Influencing Factors

The metabolism of Pseudolaric Acid B has been linked to the gut microbiota.[5] This suggests that DDPB may also undergo significant presystemic metabolism in the gastrointestinal tract, which could impact its oral bioavailability.

Potential Signaling Pathways Modulated by Pseudolaric Acid B and its Analogs:

Research on PAB has indicated its involvement in various cellular signaling pathways, primarily in the context of its anticancer effects. These pathways could also be relevant for DDPB.

Conclusion and Future Directions

The bioavailability of this compound remains a critical knowledge gap in its development as a potential therapeutic agent. This guide provides a framework for initiating such investigations by leveraging data from a closely related analog and outlining standard experimental protocols. Future research should focus on conducting comprehensive in vivo pharmacokinetic studies to determine the absolute oral bioavailability of DDPB. Furthermore, elucidating its metabolic fate, including the role of gut microbiota, and identifying key transporters involved in its absorption will be crucial for optimizing its delivery and therapeutic efficacy. The insights gained from these studies will be instrumental in advancing DDPB from a promising natural product to a viable clinical candidate.

References

- 1. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC–MS/MS) Method for Qualifying DAPB in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gut microbiota-based metabolism contributes to the protection of pseudolaric acid B against MAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Investigations into the Biological Activity of Demethoxydeacetoxypseudolaric Acid B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early scientific studies on the biological activity of Demethoxydeacetoxypseudolaric acid B (DMDA-PAB), a semi-synthetic derivative of Pseudolaric acid B. The focus is on its anti-angiogenic and cytotoxic properties, presenting available quantitative data, detailed experimental methodologies for key assays, and visualizations of implicated signaling pathways. While the full text of the seminal early study by Yang and colleagues (2008) is not publicly available, this guide synthesizes information from accessible abstracts and related literature to offer a thorough understanding of DMDA-PAB's potential as a therapeutic agent.

Quantitative Data Summary

Early research indicates that a this compound analog exhibits potent cytotoxic and anti-angiogenic activities across a range of human cell lines. The available data on its inhibitory concentrations (IC50) are summarized below.

| Cell Line | Cell Type | Biological Activity | IC50 Range (µM) |

| HMEC-1 | Human Microvascular Endothelial Cells | Anti-angiogenesis | Potent Inhibition |

| HL-60 | Human Promyelocytic Leukemia | Cytotoxicity | 0.136 - 1.162 |

| A-549 | Human Lung Carcinoma | Cytotoxicity | 0.136 - 1.162 |

| MB-MDA-468 | Human Breast Adenocarcinoma | Cytotoxicity | 0.136 - 1.162 |

| BEL-7402 | Human Hepatocellular Carcinoma | Cytotoxicity | 0.136 - 1.162 |

| HCT116 | Human Colon Carcinoma | Cytotoxicity | 0.136 - 1.162 |

| HeLa | Human Cervical Adenocarcinoma | Cytotoxicity | 0.136 - 1.162 |

Experimental Protocols

The following are detailed methodologies for key in vitro assays typically employed in the preliminary assessment of compounds like DMDA-PAB.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Target cancer cell lines (e.g., HL-60, A-549, etc.)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of DMDA-PAB in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Endothelial Cell Tube Formation Assay for Anti-Angiogenesis

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Materials:

-

Human Microvascular Endothelial Cells (HMEC-1) or Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel®)

-

This compound

-

96-well plates

-

Inverted microscope with a camera

Procedure:

-

Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of the extract. Incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Cell Preparation: Harvest endothelial cells and resuspend them in endothelial cell growth medium containing various concentrations of DMDA-PAB or a vehicle control.

-

Cell Seeding: Seed the cell suspension onto the solidified matrix at a density of 1-2 x 10^4 cells per well.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 4-18 hours.

-

Visualization and Quantification: Observe the formation of tube-like structures under an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

Signaling Pathways and Mechanisms

Based on studies of the parent compound, Pseudolaric acid B, DMDA-PAB is likely to exert its biological effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

Potential Signaling Pathways

dot

Methodological & Application

Application Notes and Protocols for Demethoxydeacetoxypseudolaric acid B

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxydeacetoxypseudolaric acid B (DMDA-PLB), a natural compound, has garnered significant attention in the field of oncology for its potent anti-cancer properties. These application notes provide a detailed overview of the experimental protocols and key findings related to DMDA-PLB, with a focus on its mechanism of action. The information presented herein is based on studies conducted on the closely related compound Pseudolaric acid B (PAB), which is often used interchangeably in the literature.

Data Presentation: Anti-proliferative Activity of Pseudolaric Acid B

The anti-proliferative effects of Pseudolaric acid B (PAB) have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |

| MDA-MB-231 | Triple-Negative Breast Cancer | 19.3 | 24 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 8.3 | 48 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5.76 | 72 | [1] |

| HN22 | Head and Neck Cancer | ~0.7 (as µg/mL) | 24 | N/A |

| U87 | Glioblastoma | ~10 | 24 | N/A |

| HCT-116 | Colon Cancer | 1.11 | Not Specified | N/A |

Mechanism of Action: Signaling Pathways

DMDA-PLB exerts its anti-cancer effects primarily through the induction of cell cycle arrest at the G2/M phase and subsequent apoptosis. This process is mediated by the activation of the Ataxia Telangiectasia Mutated (ATM) signaling pathway.

Caption: DMDA-PLB-induced G2/M cell cycle arrest signaling pathway.

Upon treatment, DMDA-PLB activates ATM, which in turn activates the checkpoint kinase Chk2.[2][3] Activated Chk2 has two distinct downstream effects: it activates p53 and inhibits Cdc25C.[2][3] The activation of p53 leads to the increased expression of p21, a cyclin-dependent kinase inhibitor that directly inhibits the Cdc2/Cyclin B1 complex.[1][2][3] Simultaneously, the inhibition of Cdc25C phosphatase, coupled with an increase in Wee1 kinase expression, leads to the inhibitory phosphorylation of Cdc2, further inactivating the Cdc2/Cyclin B1 complex.[2][3] The net result is the arrest of the cell cycle at the G2/M transition, preventing cancer cell proliferation.[1]

In addition to cell cycle arrest, DMDA-PLB also induces apoptosis through the PI3K/AKT/mTOR signaling pathway.

Caption: DMDA-PLB-induced apoptosis via the PI3K/AKT/mTOR pathway.

DMDA-PLB has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell survival.[1] By downregulating this pathway, DMDA-PLB promotes apoptosis in cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound.

References

- 1. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Techniques for using Demethoxydeacetoxypseudolaric acid B in lab

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has garnered significant attention in biomedical research for its potent biological activities.[1][2][3] Primarily recognized for its robust anti-cancer properties, PAB has demonstrated efficacy against a wide array of cancer cell lines.[1][4] Its multifaceted mechanism of action, which includes the induction of apoptosis, disruption of microtubule dynamics, and modulation of key signaling pathways, makes it a compelling candidate for further investigation in drug discovery and development.[5][6][7]

These application notes provide a comprehensive guide for the laboratory use of Pseudolaric Acid B. This document outlines its primary applications, summarizes its cytotoxic efficacy in various cancer cell lines, and offers detailed protocols for fundamental in vitro and in vivo experiments.

Primary Applications

-

Anti-cancer Research: PAB serves as a valuable tool for studying cancer cell biology, including apoptosis, cell cycle arrest, and signal transduction.[5][6][7]

-

Drug Discovery: Its potent cytotoxic effects make it a lead compound for the development of novel anti-cancer therapeutics.[1]

-

Microtubule Dynamics Studies: As a microtubule-destabilizing agent, PAB is useful for investigating the role of the cytoskeleton in various cellular processes.[6][7]

Data Presentation

Table 1: In Vitro Cytotoxicity of Pseudolaric Acid B (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Pseudolaric Acid B across various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~7.5 | 48 | CCK-8 |

| HN22 | Head and Neck Cancer | ~0.7 | 24 | Trypan Blue Exclusion |

| HO-8910 | Ovarian Cancer | Not specified | - | Not specified |

| A2780 | Ovarian Cancer | Not specified | - | Not specified |

| MCF-7 | Breast Cancer | 4 | 36 | Not specified |

| HepG2215 | Hepatitis B virus-secreting hepatocellular carcinoma | 4 | 36 | Not specified |

| HUVEC | Human Umbilical Vein Endothelial Cells | 0.5 - 10 | 6-72 | Not specified |

| QGY-TR50 | Taxol-Resistant Liver Cancer | Not specified | - | Not specified |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.

Signaling Pathways and Mechanisms of Action

Pseudolaric Acid B exerts its anti-cancer effects through the modulation of several key signaling pathways.

Apoptosis Induction Pathways

PAB induces programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][5]

Caption: PAB-induced apoptosis signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

PAB has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[5]

References

- 1. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pseudolaric acid B induces caspase-dependent cell death in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Practical Applications of Demethoxydeacetoxypseudolaric Acid B in Oncology Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Demethoxydeacetoxypseudolaric acid B (DMDA-PLA-B) is a semi-synthetic derivative of Pseudolaric acid B (PAB), a natural diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). While research specifically focused on DMDA-PLA-B is still emerging, its analog has demonstrated significant potential as an anti-cancer agent. This document provides an overview of its known applications in oncology research, including its cytotoxic effects and potential mechanisms of action, largely inferred from studies on its parent compound, PAB. Detailed protocols for key experimental assays are also provided to facilitate further investigation into its therapeutic potential.

Overview of Anti-Cancer Activity

A this compound analog has shown potent cytotoxic activities against a variety of human cancer cell lines.[1][2][3] The inhibitory concentrations (IC50) for this analog range from 0.136 to 1.162 μM, indicating broad-spectrum anti-proliferative effects.[1][2][3]

Table 1: Cytotoxic Activity of this compound Analog

| Cell Line | Cancer Type | IC50 Range (μM) |

| HMEC-1 | Microvascular Endothelial | 0.136 - 1.162 |

| HL-60 | Promyelocytic Leukemia | 0.136 - 1.162 |

| A-549 | Lung Carcinoma | 0.136 - 1.162 |

| MDA-MB-468 | Breast Cancer | 0.136 - 1.162 |

| BEL-7402 | Hepatocellular Carcinoma | 0.136 - 1.162 |

| HCT116 | Colorectal Carcinoma | 0.136 - 1.162 |

| HeLa | Cervical Cancer | 0.136 - 1.162 |

Data sourced from studies on a DMDA-PLA-B analog.[1][2][3]

Potential Mechanisms of Action

The precise molecular mechanisms of DMDA-PLA-B are not yet fully elucidated. However, based on the extensive research on its parent compound, Pseudolaric acid B (PAB), it is hypothesized that DMDA-PLA-B may exert its anti-cancer effects through the induction of apoptosis and inhibition of key cell survival pathways.

Induction of Apoptosis via the Mitochondrial Pathway

PAB has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[4] This process is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately resulting in programmed cell death.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell proliferation, growth, and survival, and is often hyperactivated in cancer.[5][6][7][8] Studies on PAB have demonstrated its ability to inhibit this pathway, leading to decreased cancer cell viability.[4] It is plausible that DMDA-PLA-B shares this mechanism of action.

Diagram 1: The PI3K/AKT/mTOR Signaling Pathway

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by DMDA-PLA-B.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the anti-cancer effects of DMDA-PLA-B. These are based on established methodologies used for its parent compound, PAB.

Cell Viability Assay (MTT or CCK-8)

This assay is used to determine the cytotoxic effects of DMDA-PLA-B on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

This compound (DMDA-PLA-B)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare a stock solution of DMDA-PLA-B in DMSO and dilute to various concentrations in the culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of DMDA-PLA-B. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate the plates for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL) or 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours.

-

If using MTT, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm (MTT) or 450 nm (CCK-8) using a microplate reader.

-

Calculate the cell viability and the IC50 value.

Diagram 2: Experimental Workflow for Cell Viability Assay

Caption: A typical workflow for assessing cell viability after drug treatment.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with DMDA-PLA-B.

Materials:

-

Cancer cell lines

-

6-well plates

-

DMDA-PLA-B

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of DMDA-PLA-B for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This technique is used to detect changes in the expression levels of proteins involved in apoptosis and the PI3K/AKT/mTOR pathway.

Materials:

-

Cancer cell lines

-

DMDA-PLA-B

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-AKT, p-mTOR, total AKT, total mTOR, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Chemiluminescence detection system

Procedure:

-

Treat cells with DMDA-PLA-B for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Future Directions

Further research is warranted to fully characterize the anti-cancer properties of this compound. Key areas for future investigation include:

-

In vivo studies: Evaluating the efficacy and toxicity of DMDA-PLA-B in animal models of cancer.

-

Mechanism of action: Elucidating the specific molecular targets and signaling pathways modulated by DMDA-PLA-B.

-

Combination therapies: Investigating the synergistic effects of DMDA-PLA-B with other chemotherapeutic agents.

-

Pharmacokinetics and pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of DMDA-PLA-B.

The promising in vitro cytotoxicity of the DMDA-PLA-B analog suggests that it is a valuable lead compound for the development of novel anti-cancer therapeutics. The protocols and information provided herein serve as a foundation for researchers to further explore its potential in oncology.

References

- 1. This compound analog - Immunomart [immunomart.com]

- 2. mybiosource.com [mybiosource.com]

- 3. This compound analog - CAS:500736-17-4 - KKL Med Inc. [kklmed.com]

- 4. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the PI3K/AKT/mTOR Pathway for the Treatment of Mesenchymal Triple-Negative Breast Cancer: Evidence From a Phase 1 Trial of mTOR Inhibition in Combination With Liposomal Doxorubicin and Bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer [mdpi.com]

Application Notes and Protocols for the Solubilization of Demethoxydeacetoxypseudolaric acid B in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxydeacetoxypseudolaric acid B (DMDA-PLB) is a natural product that has garnered significant interest within the scientific community due to its potent biological activities, including anti-cancer and anti-inflammatory properties. As with many hydrophobic natural products, a primary challenge for in vitro evaluation is its poor aqueous solubility. This document provides a detailed protocol for the solubilization of DMDA-PLB for use in cell-based assays, ensuring reliable and reproducible experimental outcomes. The following protocols are based on the best practices for dissolving hydrophobic compounds for cell culture applications, primarily utilizing dimethyl sulfoxide (B87167) (DMSO) as a solvent.

Physicochemical and Solubility Data

A summary of the available data for a commercially available analog of this compound is presented below. Researchers should verify the specific details of their compound from the supplier's certificate of analysis.

| Property | Value | Source |

| Compound Name | This compound analog | MyBioSource, KKL Med Inc. |

| CAS Number | 500736-17-4 | MyBioSource, Chemsrc |

| Molecular Formula | C₂₄H₃₀O₈ | MyBioSource |

| Molecular Weight | 446.49 g/mol | MyBioSource |

| Solubility in DMSO | 62.5 mg/mL (139.98 mM); requires sonication | KKL Med Inc. |

| Aqueous Solubility | Almost insoluble (0.076 g/L) at 25°C | ChemBK |

Experimental Protocols

This section details the recommended procedure for preparing a stock solution of DMDA-PLB and subsequent working solutions for cell culture experiments.

Materials and Reagents

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, pre-warmed to 37°C

-

Sterile microcentrifuge tubes

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Water bath or heat block

-

Ultrasonic bath

Preparation of a 10 mM Stock Solution in DMSO

-

Calculate the required mass: Based on the molecular weight of DMDA-PLB (446.49 g/mol ), calculate the mass needed to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you would need:

-

Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 446.49 g/mol = 0.0044649 g = 4.46 mg

-

-

Weigh the compound: Carefully weigh the calculated amount of DMDA-PLB powder in a sterile microcentrifuge tube.

-

Dissolve in DMSO: Add the appropriate volume of sterile, cell culture grade DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.

-

Aid dissolution:

-

Vortex the tube vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, briefly warm the solution in a 37°C water bath or heat block for 5-10 minutes.

-

For compounds that are particularly difficult to dissolve, sonicate the solution in an ultrasonic bath for 10-15 minutes.[1]

-

-

Sterilization (optional): If the DMSO used was not pre-sterilized, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions in Cell Culture Medium

It is crucial to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level, typically below 0.5%.[2] For sensitive cell lines, a final DMSO concentration of 0.1% or lower is recommended.[3][4][5]

-

Thaw the stock solution: Thaw an aliquot of the 10 mM DMDA-PLB stock solution at room temperature.

-

Prepare intermediate dilutions (if necessary): Depending on the final desired concentration, it may be necessary to prepare one or more intermediate dilutions in complete cell culture medium.

-

Prepare the final working solution: Directly add the stock or intermediate dilution to the pre-warmed complete cell culture medium to achieve the final desired concentration of DMDA-PLB.

-

Example for a 10 µM final concentration (with 0.1% DMSO):

-

Prepare a 1:1000 dilution of the 10 mM stock solution in the cell culture medium.

-

For instance, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.

-

-

-

Mix thoroughly: Gently vortex or pipette up and down to ensure the working solution is homogeneous.

-

Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions but without the dissolved DMDA-PLB.

Visualizing the Workflow and Logic

The following diagrams illustrate the decision-making process for dissolving a hydrophobic compound and the experimental workflow for preparing DMDA-PLB working solutions.

References

Application Notes and Protocols for Studying the Mechanism of Action of Demethoxydeacetoxypseudolaric Acid B

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the anti-tumor mechanisms of Demethoxydeacetoxypseudolaric acid B (DMDA-PLB), a natural compound with potent anti-cancer properties. The protocols and data presented are based on studies of the closely related and well-documented compound, Pseudolaric acid B (PAB).

Introduction to Anti-Tumor Mechanisms

This compound and its analogs have demonstrated significant anti-tumor activity across various cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest at the G2/M phase, and the inhibition of key pro-survival signaling pathways. These effects are often mediated by the compound's ability to destabilize microtubules, leading to mitotic arrest and subsequent cell death.

Key Signaling Pathways Affected

Apoptosis Induction

DMDA-PLB induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis. The expression of Bcl-2 family proteins is also modulated, with an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl.[1]

-

Extrinsic Pathway: DMDA-PLB can upregulate the expression of death receptors, such as Death Receptor 5 (DR5).[2][3][4] This sensitization of cancer cells to apoptosis is triggered by the binding of ligands to these receptors, leading to the activation of caspase-8 and subsequent activation of the caspase cascade.[2][3]

G2/M Cell Cycle Arrest

DMDA-PLB causes a significant arrest of cancer cells in the G2/M phase of the cell cycle.[5][6][7] This is primarily achieved by targeting the microtubule network, which is essential for the formation of the mitotic spindle during cell division.[6] The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in cell cycle progression. Key molecular events include:

-

Downregulation of Cyclin B1 and CDK1: These are critical proteins that form a complex to drive the cell through the G2/M transition. DMDA-PLB treatment leads to a decrease in their expression.[1][5]

-

Upregulation of p53 and p21: The tumor suppressor protein p53 is often activated in response to cellular stress, leading to the transcription of p21, a cyclin-dependent kinase inhibitor that contributes to cell cycle arrest.[1][8]

-

Activation of the ATM/Chk2 Pathway: The ATM kinase, a key sensor of DNA damage, can be activated, leading to the phosphorylation and activation of Chk2. Activated Chk2 then inhibits Cdc25C, a phosphatase required for CDK1 activation, further enforcing the G2/M block.[7][9]

Inhibition of PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. DMDA-PLB has been shown to inhibit this pathway, contributing to its anti-tumor effects. By downregulating the phosphorylation of key components like AKT and mTOR, DMDA-PLB can suppress cancer cell proliferation and survival.[1]

Experimental Protocols

The following are detailed protocols for key experiments used to elucidate the mechanism of action of DMDA-PLB.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of DMDA-PLB on cancer cells.

a) Cell Counting Kit-8 (CCK-8) Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of DMDA-PLB (e.g., 0, 1, 5, 10, 20, 50 µM) for different time points (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control.

b) Colony Formation Assay

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

-

Treatment: Treat the cells with DMDA-PLB at various concentrations for 24 hours.

-

Culture: Replace the medium with fresh, drug-free medium and culture for 1-2 weeks, until visible colonies form.

-

Staining: Fix the colonies with methanol (B129727) and stain with 0.1% crystal violet.

-